molecular formula C15H18N2O6S B2416769 (5-(Furan-2-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate CAS No. 1203010-74-5

(5-(Furan-2-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate

Cat. No.: B2416769
CAS No.: 1203010-74-5
M. Wt: 354.38
InChI Key: OWWLGFBHVYVQIK-UHFFFAOYSA-N
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Description

(5-(Furan-2-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the furan and isoxazole rings, followed by their coupling with the piperidine moiety. Key steps include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Isoxazole Ring: This involves the reaction of nitrile oxides with alkynes or alkenes.

    Coupling Reactions: The furan and isoxazole rings are then coupled with the piperidine derivative through nucleophilic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5-(Furan-2-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The isoxazole ring can be reduced to form amines or other derivatives.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

(5-(Furan-2-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-(Furan-2-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate
  • (5-(Pyridin-2-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate

Uniqueness

(5-(Furan-2-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its thiophene and pyridine analogs. These differences can influence the compound’s reactivity, biological activity, and overall utility in various applications .

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1-methylsulfonylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6S/c1-24(19,20)17-6-4-11(5-7-17)15(18)22-10-12-9-14(23-16-12)13-3-2-8-21-13/h2-3,8-9,11H,4-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWLGFBHVYVQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)OCC2=NOC(=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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